molecular formula C9H10ClNO3 B1679231 (R)-Carisbamate CAS No. 194085-74-0

(R)-Carisbamate

Cat. No.: B1679231
CAS No.: 194085-74-0
M. Wt: 215.63 g/mol
InChI Key: OLBWFRRUHYQABZ-QMMMGPOBSA-N
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Description

®-Carisbamate is a chiral carbamate derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is known for its anticonvulsant properties and has been studied for its efficacy in managing epilepsy and other seizure-related conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Carisbamate typically involves the reaction of a chiral amine with an appropriate isocyanate. The process can be summarized as follows:

    Starting Materials: The synthesis begins with a chiral amine, which is reacted with an isocyanate to form the carbamate linkage.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is maintained.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-Carisbamate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Carisbamate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticonvulsant Effects

(R)-Carisbamate has demonstrated efficacy in several preclinical and clinical studies:

  • Focal Epilepsy : Clinical trials indicate that this compound can serve as an add-on therapy for patients with drug-resistant focal epilepsy. A meta-analysis revealed that patients receiving this compound had a higher responder rate compared to placebo, suggesting its potential effectiveness in reducing seizure frequency .
  • Generalized Seizures : In animal models, this compound has shown anticonvulsant effects across various seizure types, including primary generalized and complex partial seizures. It has been effective in models resistant to other treatments, indicating its unique mechanism of action .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects in rodent models of epilepsy. It has been found to prevent the development of spontaneous recurrent seizures and protect against neuronal injury following status epilepticus induced by lithium-pilocarpine . This suggests that beyond its anticonvulsant properties, it may play a role in modifying the disease progression of epilepsy.

Clinical Trials

  • Phase IIb Clinical Trials : These trials demonstrated that this compound significantly reduced seizure frequency in patients with refractory partial-onset seizures. The results indicated both efficacy and tolerability, although concerns about participant withdrawal due to adverse effects were noted .
  • Preclinical Studies : Various studies have shown that this compound effectively suppresses limbic seizures and myoclonic seizures in animal models. For instance, it was reported to acutely suppress spasms in a rat model, suggesting its potential as a new therapy for conditions like West syndrome .

Data Table: Summary of Key Findings

Study TypeFindingsReference
Phase IIb Clinical TrialEfficacy in reducing seizure frequency; moderate certainty evidence
Preclinical StudyNeuroprotective effects; suppression of spontaneous seizures
Mechanism ExplorationModulation of sodium currents; binding interactions with ion channels

Mechanism of Action

The mechanism of action of ®-Carisbamate involves its interaction with specific molecular targets in the nervous system:

    Molecular Targets: It primarily targets voltage-gated sodium channels and GABA receptors, modulating their activity.

    Pathways Involved: By enhancing GABAergic inhibition and stabilizing neuronal membranes, it helps to prevent the abnormal electrical activity associated with seizures.

Comparison with Similar Compounds

    Carbamazepine: Another anticonvulsant with a similar mechanism of action but different chemical structure.

    Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.

    Eslicarbazepine: A newer compound with a similar therapeutic profile but distinct metabolic pathways.

Uniqueness: ®-Carisbamate is unique due to its specific chiral configuration, which may contribute to its distinct pharmacological profile and reduced side effects compared to other anticonvulsants.

Biological Activity

(R)-Carisbamate, also known as RWJ-333369, is an investigational compound primarily studied for its antiepileptic properties. It is an orally administered neuromodulator that has shown promise in treating various forms of epilepsy, particularly drug-resistant focal epilepsy and partial-onset seizures. Its mechanism of action is believed to involve the inhibition of voltage-gated sodium channels and modulation of glutamate transmission, contributing to its anticonvulsant effects.

  • Voltage-Gated Sodium Channel Inhibition :
    • Carisbamate inhibits the Nav_v1.2 isoform of voltage-gated sodium channels, which are crucial for the depolarization phase of action potentials in neurons. This inhibition helps reduce neuronal excitability and seizure activity .
  • Antiglutamatergic Effects :
    • The compound has been shown to suppress glutamate transmission in granule cells of the dentate gyrus, which is significant since excessive glutamate activity is associated with seizures .
  • Neuroprotective Properties :
    • Studies indicate that carisbamate exerts neuroprotective effects following epileptic injuries, potentially preventing further neuronal damage .

Efficacy in Clinical Trials

Carisbamate has undergone several clinical trials to assess its efficacy and safety as an adjunctive treatment for partial-onset seizures:

  • Responder Rates : Meta-analyses suggest that carisbamate has a higher responder rate compared to placebo, with a relative risk (RR) of 1.36 (95% CI 1.14 to 1.62) across four studies involving 2211 participants .
  • Seizure Freedom : There is evidence indicating that carisbamate may increase the likelihood of achieving seizure freedom (RR 2.43), although this finding is based on low-certainty evidence due to high attrition rates in trials .
  • Adverse Events : While carisbamate may improve seizure control, it is also associated with a higher rate of treatment withdrawal due to adverse events (RR 1.80) compared to placebo .

Pharmacokinetics

Carisbamate demonstrates a favorable pharmacokinetic profile:

  • Absorption : Rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 3 hours.
  • Half-Life : The elimination half-life is approximately 12 hours, allowing for twice-daily dosing .

Preclinical Studies

  • Animal Models :
    • In a rat model of spasms resistant to conventional treatments, carisbamate demonstrated acute anticonvulsive effects without relying solely on sodium channel blockade . This suggests alternative mechanisms at play that warrant further investigation.
  • Neuroprotective Effects :
    • Research indicates that carisbamate may protect against neurodegeneration in various models, including those induced by lithium-pilocarpine .

Summary of Key Findings

Study TypeKey Findings
Clinical TrialsHigher responder rates and potential for increased seizure freedom compared to placebo
Preclinical StudiesAcute suppression of spasms; neuroprotective effects demonstrated in animal models
PharmacokineticsQuick absorption; suitable half-life for twice-daily dosing

Q & A

Basic Research Questions

Q. What is the molecular mechanism of (R)-Carisbamate in preventing spontaneous recurrent epileptiform discharges (SREDs)?

this compound exhibits anticonvulsant effects by modulating voltage-gated sodium channels and inhibiting neuronal hyperexcitability. In hippocampal neuron cultures post-status epilepticus (SE)-like injury, it reduces SRED frequency and duration through neuroprotective pathways, potentially involving glutamate receptor regulation and apoptosis inhibition . To validate these mechanisms, researchers should:

  • Use in vitro models (e.g., hippocampal slice cultures) with induced SE-like activity.
  • Apply this compound post-injury and measure SRED parameters via electrophysiological recordings.
  • Pair with immunohistochemical assays to quantify neuronal survival and apoptosis markers.

Q. How is this compound synthesized and characterized for preclinical studies?

Synthesis involves stereoselective routes to isolate the (R)-enantiomer, followed by purity validation via chiral HPLC and nuclear magnetic resonance (NMR). Characterization steps include:

  • Purity assessment : Mass spectrometry (MS) and elemental analysis.
  • In vitro pharmacokinetics : Metabolic stability assays using liver microsomes.
  • Solubility and stability : pH-dependent solubility profiling and accelerated stability testing under varying temperatures. For reproducibility, detailed protocols must align with guidelines for novel compound characterization .

Q. What preclinical models are suitable for evaluating this compound’s anticonvulsant efficacy?

  • Acute seizure models : Maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures in rodents.
  • Chronic models : Post-SE models (e.g., lithium-pilocarpine) to assess disease-modifying effects.
  • Dose-response studies : Administer this compound at 10–100 mg/kg and monitor seizure latency, severity, and mortality. Ensure ethical compliance by justifying sample sizes and adhering to animal welfare protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s neuroprotective efficacy across studies?

Contradictions may arise from variability in experimental designs, such as:

  • Timing of administration : Post-injury vs. prophylactic dosing.
  • Model specificity : Differences in SE induction methods (e.g., electrical vs. chemical). Mitigation strategies include:
  • Conducting systematic reviews to identify confounding variables .
  • Performing dose-ranging studies with standardized outcome measures (e.g., SRED frequency, neuronal density).
  • Using meta-analysis to aggregate data from independent labs and assess heterogeneity .

Q. What methodological considerations are critical for studying this compound’s enantiomer-specific effects?

  • Enantiomeric purity : Validate this compound’s optical purity (>99%) via circular dichroism (CD) spectroscopy.
  • Comparative assays : Test (S)-Carisbamate in parallel to isolate stereospecific effects.
  • Receptor binding assays : Use radioligand displacement studies (e.g., [³H]-batrachotoxin for sodium channels). Report negative controls (e.g., vehicle-treated groups) and adhere to FAIR data principles for transparency .

Q. How should researchers design experiments to evaluate this compound’s long-term safety profile?

  • Chronic toxicity studies : Administer this compound for 6–12 months in rodents, monitoring hematological, hepatic, and renal parameters.
  • Teratogenicity assays : Use zebrafish or mammalian models to assess developmental toxicity.
  • Drug-drug interaction screens : Test cytochrome P450 inhibition/induction using human hepatocytes. Data should be archived with detailed metadata to facilitate replication .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC₅₀ values.
  • Survival analysis : Kaplan-Meier curves for seizure latency and mortality endpoints.
  • Multivariate analysis : Account for covariates like age, sex, and genetic background. Use software tools (e.g., GraphPad Prism, R) and document code for reproducibility .

Q. Methodological Frameworks

Q. How to formulate a FINER-compliant research question for this compound studies?

Apply the FINER criteria :

  • Feasible : Ensure access to validated animal models and analytical tools (e.g., EEG systems).
  • Interesting : Address gaps, such as its dual anticonvulsant/neuroprotective mechanisms.
  • Novel : Compare this compound to legacy antiepileptics (e.g., levetiracetam).
  • Ethical : Justify animal use via institutional review boards (IRBs).
  • Relevant : Align with priorities in epilepsy research, such as drug-resistant seizure management .

Q. What protocols ensure reproducibility in this compound’s in vitro neuroprotection assays?

  • Standardized injury models : Use consistent SE induction parameters (e.g., 3 mM kainic acid for 1 hour).
  • Blinded analysis : Assign treatment groups randomly and analyze data without knowledge of group identity.
  • Data sharing : Publish raw electrophysiological traces and cell viability counts in supplementary materials .

Q. Data Management and Reporting

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Cross-validation : Replicate in vitro findings in multiple in vivo models (e.g., zebrafish and rodent seizures).
  • Pharmacokinetic profiling : Measure brain penetration via LC-MS/MS to confirm therapeutic concentrations.
  • Transparent reporting : Disclose limitations (e.g., blood-brain barrier variability) in discussion sections .

Q. What are the best practices for documenting this compound’s experimental protocols?

  • Detailed methods : Include step-by-step synthesis, dosing regimens, and statistical thresholds.
  • Supplementary files : Provide NMR spectra, raw data tables, and analysis scripts.
  • FAIR compliance : Assign digital object identifiers (DOIs) to datasets and use open-access repositories .

Properties

IUPAC Name

[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194085-74-0
Record name RWJ-452399
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194085740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RWJ-452399
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ244ZS2F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(R)-Carisbamate
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